molecular formula C19H23NO4 B1393645 1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid CAS No. 1269525-46-3

1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid

Cat. No.: B1393645
CAS No.: 1269525-46-3
M. Wt: 329.4 g/mol
InChI Key: NOMFZOJMJFQLRP-UHFFFAOYSA-N
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Description

1'-Oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid (CAS 1269525-46-3) is a high-purity heterocyclic building block designed for advanced chemical and pharmaceutical research. This compound, with a molecular formula of C19H23NO4 and a molecular weight of 329.40 g/mol, features a complex spirocyclic structure that is valuable in the synthesis and exploration of novel molecular architectures . As a specialized scaffold, it is primarily utilized in medicinal chemistry programs, particularly in the development of compounds targeting neurological and metabolic pathways, where its unique three-dimensional shape can enhance binding selectivity. It also serves as a critical intermediate in the construction of diverse chemical libraries for high-throughput screening. The product is offered with a typical purity of 95% and requires cold-chain transportation to ensure stability . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers can access supporting analytical data, such as NMR and HPLC, to facilitate their experimental work .

Properties

IUPAC Name

1-oxo-2-(oxolan-2-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c21-17-15-8-2-1-7-14(15)16(18(22)23)19(9-3-4-10-19)20(17)12-13-6-5-11-24-13/h1-2,7-8,13,16H,3-6,9-12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMFZOJMJFQLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(C3=CC=CC=C3C(=O)N2CC4CCCO4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Anticancer Properties

Research has indicated that compounds similar to 1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid exhibit significant anticancer activity. For instance, studies have shown that spirocyclic compounds can inhibit the proliferation of various cancer cell lines. A notable finding is that certain derivatives demonstrated IC50 values significantly lower than those of established chemotherapeutics like 5-fluorouracil, suggesting a promising therapeutic index for the treatment of cancer .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the spirocyclic structure may interact with specific biological targets involved in cell cycle regulation and apoptosis. For example, compounds with similar structures have been found to induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins, which are crucial for cell survival and death .

Anticoagulant and Antiaggregating Activities

Preliminary investigations into the anticoagulant properties of related compounds suggest that they may possess significant antiaggregating effects on platelets. Some studies have reported that these compounds can enhance the lag time for platelet aggregation, indicating a potential for use in thrombotic conditions . The selectivity index (SI) values for these compounds also indicate their potential as selective agents in anticoagulation therapy.

Case Study 1: Anticancer Activity

In a study examining various spirocyclic compounds, 1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid was tested against several cancer cell lines. The results showed that it had an IC50 value of 14.3 µM against HuTu 80 cells, indicating a stronger effect compared to traditional chemotherapeutics. The selectivity index was calculated to be 3.0, suggesting a favorable therapeutic profile .

Case Study 2: Anticoagulant Activity

Another study focused on the anticoagulant properties of spirocyclic compounds similar to our target compound. These compounds were tested for their effects on platelet aggregation in vitro. Results indicated that they significantly prolonged the lag phase before aggregation occurred, which is indicative of their potential as antithrombotic agents. The study concluded that these compounds could serve as scaffolds for developing new anticoagulants with fewer side effects compared to existing medications .

Data Table: Summary of Biological Activities

Activity TypeCompound NameIC50 Value (µM)Selectivity Index
Anticancer1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-...14.33.0
AnticoagulantRelated spirocyclic compoundsNot specifiedHigh

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of Compound A and its analogs:

Compound Name & Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number References
Compound A : Tetrahydrofuran-2-ylmethyl Likely C19H23NO4 ~329.39 (estimated) Spirocyclopentane-isoquinoline core, THF-derived substituent Not explicitly listed
2′-Cyclohexyl (Compound B) C20H25NO3 327.42 Cyclohexyl substituent; higher hydrophobicity 1239843-15-2
2'-(2-Methoxyethyl) (Compound C) C17H21NO4 303.36 Methoxyethyl chain; enhanced polarity 1217531-62-8
2'-Benzyl (Compound D) C21H21NO3 335.40 Aromatic benzyl group; potential π-π interactions 1217531-04-8
2'-Isobutyl (Compound E) C18H23NO3 301.38 Branched alkyl chain; increased lipophilicity 1269525-48-5
2'-sec-Butyl (Compound F) C18H23NO3 301.39 Stereochemically distinct alkyl substituent 1239714-33-0
Key Observations:
  • Molecular Weight : Compound A’s estimated molecular weight (~329.39 g/mol) places it between the methoxyethyl (303.36 g/mol) and benzyl (335.40 g/mol) analogs.
  • Polarity : The methoxyethyl group in Compound C increases polarity, which may improve aqueous solubility relative to hydrophobic analogs like Compounds B and E .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be maximized?

The synthesis involves multi-step reactions, including cyclization of ketimines with homophthalic anhydride derivatives. Key strategies include:

  • Using iodine for selective oxidation and tert-butyl hydroperoxide (TBHP) for C–C bond cleavage to form the spirocyclic core .
  • Temperature control (e.g., 80°C) to minimize dimerization by-products .
  • Purification via column chromatography with ethyl acetate/hexane gradients to isolate the target compound .

Q. What spectroscopic and computational methods validate the spirocyclic structure?

  • X-ray crystallography confirms the spiro junction and stereochemistry .
  • DFT calculations predict electronic properties and stability, aiding in structural refinement .
  • NMR (¹H/¹³C) identifies substituent positions, particularly the tetrahydrofuran-2-ylmethyl group .

Q. How does the tetrahydrofuran-2-ylmethyl substituent influence physicochemical properties?

The substituent enhances solubility in polar solvents (e.g., DMF, THF) due to its oxygen-rich ring, while its methyl group increases steric hindrance, affecting crystallization behavior . Comparative studies with benzyl or cyclohexyl analogs show differences in logP values by 0.5–1.2 units .

Q. What safety protocols are recommended for laboratory handling?

  • Use nitrile gloves and fume hoods to avoid inhalation or skin contact .
  • In case of spills, collect material with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Store in airtight containers at 2–8°C to prevent degradation .

Advanced Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:

  • Prodrug modification : Esterification of the carboxylic acid group to enhance membrane permeability .
  • Microsomal assays : Identify metabolic hotspots (e.g., tetrahydrofuran ring oxidation) for targeted stabilization .
  • Pharmacokinetic profiling : Use LC-MS to monitor plasma half-life and tissue distribution in rodent models .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) models binding to enzyme active sites, highlighting hydrogen bonds between the carbonyl group and Arg234 residues .
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns, revealing conformational flexibility in the spirocyclic core .

Q. How do solvent polarity and catalysts affect stereoselectivity during spiro ring formation?

  • Polar aprotic solvents (e.g., DMF) stabilize transition states, improving cyclization yields by 20–30% .
  • Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity, achieving up to 85% ee in asymmetric synthesis .

Q. What strategies address low yields in large-scale synthesis?

  • Continuous flow reactors reduce reaction time from 12 hours to 2 hours, improving throughput .
  • Cryogenic grinding minimizes particle size heterogeneity, enhancing reproducibility in solid-phase reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid
Reactant of Route 2
1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid

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